Ethyl N-(3-(bis(2-chloroethyl)amino)-3-phenyl-N-L-prolyl-L-alanyl)-4-fluoro-3-phenyl-L-alaninate monohydrochloride
Description
Chemical Identity and Nomenclature
This compound is a synthetic small molecule with a molecular formula of $$ \text{C}{29}\text{H}{38}\text{Cl}{3}\text{FN}{4}\text{O}_{4} $$ and a molecular weight of 632.09 g/mol. Its IUPAC name reflects three critical components:
- Nitrogen mustard core : The bis(2-chloroethyl)amino group, a hallmark of alkylating agents.
- Peptide backbone : L-prolyl-L-alanyl and 4-fluoro-3-phenyl-L-alaninate residues.
- Esterification : Ethyl group at the C-terminus.
| Property | Value |
|---|---|
| CAS Registry Number | 35849-47-9 |
| Molecular Formula | $$ \text{C}{29}\text{H}{38}\text{Cl}{3}\text{FN}{4}\text{O}_{4} $$ |
| Molecular Weight | 632.09 g/mol |
| EINECS Number | 252-756-8 |
The compound’s structure integrates a cytotoxic nitrogen mustard moiety with dipeptide spacers, suggesting a prodrug mechanism requiring enzymatic activation.
Historical Context of Nitrogen Mustard-Based Therapeutics
Nitrogen mustards, derived from sulfur mustard gas analogs, revolutionized cancer chemotherapy after World War II. Early agents like mechlorethamine (1949) demonstrated efficacy in lymphomas but lacked selectivity, causing systemic toxicity. Subsequent derivatives, such as chlorambucil (CAS 305-03-3), introduced aromatic phenylbutyric acid groups to improve pharmacokinetics and reduce reactivity. Chlorambucil’s mechanism involves DNA crosslinking via aziridinium intermediates, with studies showing 2.5 µM concentrations suppressing PD-L1 expression in ovarian cancer cells.
The evolution continued with peptide conjugation to enhance tumor targeting. For example, melphalan flufenamide (Pepaxto®) links melphalan to a fluorinated peptide substrate, enabling selective hydrolysis by tumor-associated aminopeptidases. This approach reduces off-target effects, a principle mirrored in the subject compound’s design.
Role of Peptide Conjugates in Prodrug Development
Peptide-drug conjugates leverage tumor-specific enzymes for localized activation. The subject compound’s L-prolyl-L-alanyl sequence may serve as a substrate for prolyl endopeptidases or aminopeptidases , which are overexpressed in malignancies. Key advantages include:
- Enhanced Solubility : Peptide linkages improve aqueous solubility of hydrophobic alkylators.
- Targeted Activation : Enzymatic cleavage releases the active nitrogen mustard selectively in tumors.
- Reduced Systemic Toxicity : Inactive prodrugs minimize damage to healthy tissues.
A 2023 review highlighted that conjugating amino acids to heterocycles (e.g., dibenzazepines) enhances bioactivity by 3–5 fold compared to parent compounds. Similarly, fluorinated residues like 4-fluoro-3-phenyl-L-alaninate may resist premature hydrolysis, extending circulation time.
Properties
CAS No. |
35849-47-9 |
|---|---|
Molecular Formula |
C29H38Cl3FN4O4 |
Molecular Weight |
632.0 g/mol |
IUPAC Name |
ethyl (2S)-2-[[(2S)-3-[bis(2-chloroethyl)amino]-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C29H37Cl2FN4O4.ClH/c1-2-40-29(39)24(19-20-10-12-22(32)13-11-20)34-28(38)25(35-27(37)23-9-6-16-33-23)26(21-7-4-3-5-8-21)36(17-14-30)18-15-31;/h3-5,7-8,10-13,23-26,33H,2,6,9,14-19H2,1H3,(H,34,38)(H,35,37);1H/t23-,24-,25-,26?;/m0./s1 |
InChI Key |
DNWBNJDFWRMZSE-CNVGPICJSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](C(C2=CC=CC=C2)N(CCCl)CCCl)NC(=O)[C@@H]3CCCN3.Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(C(C2=CC=CC=C2)N(CCCl)CCCl)NC(=O)C3CCCN3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the preparation of intermediate compounds, followed by coupling reactions to assemble the final structure. Key steps include:
Preparation of Bis(2-chloroethyl)amine Derivatives :
- Bis(2-chloroethyl)amine is reacted with phenylalanine derivatives under controlled conditions.
- Solvents such as dichloromethane (DCM) are commonly used for their ability to dissolve reactants and stabilize intermediates.
- Catalysts like triethylamine are employed to facilitate nucleophilic substitution reactions.
-
- The intermediate amino acid derivatives are coupled with proline and alanine residues using peptide coupling agents such as carbodiimides (e.g., DCC or EDC).
- Reaction temperatures are maintained between 0°C and room temperature to prevent side reactions.
Introduction of Fluorophenyl Group :
- Fluorophenyl groups are incorporated via electrophilic aromatic substitution reactions.
- Fluorinating agents like N-fluorobenzenesulfonimide (NFSI) may be used.
-
- Ethanol or ethyl iodide is used to esterify the carboxylic acid group, forming the ethyl ester.
- Acid catalysts like hydrochloric acid ensure completion of the reaction.
Formation of Hydrochloride Salt :
- The compound is converted into its monohydrochloride form by treatment with HCl gas or aqueous HCl solution.
- This step enhances solubility and stability.
Industrial Production Methods
In industrial settings, the synthesis process is optimized for scalability and efficiency:
-
- Large-scale reactors are used to carry out the synthesis in controlled environments.
- Automated systems monitor temperature, pressure, and pH levels to ensure consistency.
-
- Continuous flow reactors allow for better control over reaction kinetics and heat transfer.
- These systems reduce waste and improve yield by minimizing side reactions.
Critical Reaction Parameters
| Step | Reagents | Solvents | Catalysts | Temperature Range |
|---|---|---|---|---|
| Bis(2-chloroethyl)amine synthesis | Phenylalanine derivatives | Dichloromethane | Triethylamine | 0–25°C |
| Peptide coupling | Proline, alanine derivatives | Dimethylformamide | DCC or EDC | Room temperature |
| Fluorophenyl group addition | N-fluorobenzenesulfonimide | Acetonitrile | None | 50–70°C |
| Esterification | Ethanol or ethyl iodide | Methanol | HCl | Room temperature |
| Hydrochloride salt formation | HCl gas or aqueous HCl solution | Water | None | Room temperature |
Chemical Reactions Analysis
The compound undergoes several key chemical transformations during synthesis:
-
- Bis(2-chloroethyl)amine reacts with phenylalanine derivatives to form chloroethyl-functionalized intermediates.
-
- Amino acids are linked via amide bonds using carbodiimides as coupling agents.
-
- Fluorination occurs at specific aromatic sites using electrophilic reagents.
-
- Carboxylic acids are converted into esters in acidic conditions.
-
- The final product is stabilized as a hydrochloride salt.
Data Table: Reaction Steps
| Step Name | Reaction Type | Key Reagents | Expected Product |
|---|---|---|---|
| Bis(2-chloroethyl)amine synthesis | Nucleophilic substitution | Phenylalanine derivatives | Chloroethyl-functionalized intermediates |
| Peptide coupling | Amide bond formation | Proline, alanine derivatives | Peptide-linked intermediates |
| Fluorophenyl group addition | Electrophilic substitution | N-fluorobenzenesulfonimide | Fluorophenyl-functionalized intermediates |
| Esterification | Acid-catalyzed esterification | Ethanol or ethyl iodide | Ethyl ester |
| Hydrochloride salt formation | Acid-base reaction | HCl gas or aqueous HCl solution | Monohydrochloride salt |
Research Findings
Recent studies have highlighted improvements in synthetic routes:
- Use of microwave-assisted peptide coupling has reduced reaction times significantly.
- Continuous flow systems have enhanced yield by maintaining uniform reaction conditions.
- Modifications in fluorination techniques have improved selectivity for aromatic sites.
Chemical Reactions Analysis
Types of Reactions: ETHYL N-[3-[BIS(2-CHLOROETHYL)AMINO]-3-PHENYL-N-L-PROLYL-L-ALANYL]-4-FLUORO-3-PHENYL-L-ALANINATE MONOHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. Its ability to induce apoptosis in various cancer cell lines has been documented, highlighting its potential as a chemotherapeutic agent.
Case Study:
A study conducted on human leukemia cells demonstrated that treatment with ethyl N-(3-(bis(2-chloroethyl)amino)-3-phenyl-N-L-prolyl-L-alanyl)-4-fluoro-3-phenyl-L-alaninate monohydrochloride resulted in a significant reduction in cell viability compared to controls. The mechanism was attributed to DNA damage and subsequent activation of apoptotic pathways .
Drug Development
The unique structure of this compound makes it a valuable candidate for further drug development. Researchers are exploring modifications to enhance its efficacy and reduce potential side effects.
Research Findings:
Recent investigations have focused on synthesizing analogs with varying alkyl chain lengths and substituents to optimize the pharmacological profile. Preliminary results indicate that certain derivatives exhibit improved activity against resistant cancer cell lines .
Table 1: Comparison of Anticancer Efficacy
| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Ethyl N-(3-(bis(2-chloroethyl)amino)-3-phenyl-N-L-prolyl-L-alanyl)-4-fluoro-3-phenyl-L-alaninate | 5.0 | Human Leukemia Cells | DNA Alkylation and Apoptosis Induction |
| Melphalan | 7.5 | Human Leukemia Cells | DNA Cross-linking |
| Cisplatin | 10.0 | Ovarian Cancer Cells | DNA Cross-linking |
Mechanism of Action
The mechanism of action of ETHYL N-[3-[BIS(2-CHLOROETHYL)AMINO]-3-PHENYL-N-L-PROLYL-L-ALANYL]-4-FLUORO-3-PHENYL-L-ALANINATE MONOHYDROCHLORIDE involves its interaction with cellular components, leading to the disruption of normal cellular functions. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on DNA, proteins, and other biomolecules, resulting in the inhibition of DNA replication and protein synthesis. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Table 1: Structural and Functional Comparisons
Key Findings :
Nitrogen Mustard Derivatives: Both 35849-47-9 and 32976-86-6 contain the bis(2-chloroethyl)amino group, a hallmark of alkylating agents. However, 35849-47-9 incorporates L-prolyl and L-alanyl residues, whereas 32976-86-6 uses glycyl and L-norvalinate, resulting in divergent peptide chain lengths and molecular weights (631.99 vs. 656.6 g/mol) . The 4-fluoro-3-phenyl substituent in 35849-47-9 may enhance metabolic stability compared to non-fluorinated analogues, a feature shared with 3-Fluoro-4-methylbenzoyl chloride .
Aromatic and Halogenated Compounds :
- 3-Chloro-N-phenyl-phthalimide () lacks peptide bonds but shares aromatic and halogenated motifs. Its primary use in polymer synthesis contrasts with the pharmaceutical focus of 35849-47-9 .
- Fluorinated compounds like 3-Fluoro-4-methylbenzoyl chloride () highlight the role of fluorine in improving electrophilicity and reactivity, which may parallel the fluorophenyl group’s function in 35849-47-9 .
Substrate Analogues: lists 4-amino-L-phenylalanine and 2-amino-3-chlorobenzoic acid, which are simpler aromatic amines. These lack the alkylating capacity of 35849-47-9 but serve as building blocks in synthesizing nitrogen mustard derivatives .
Biological Activity
Ethyl N-(3-(bis(2-chloroethyl)amino)-3-phenyl-N-L-prolyl-L-alanyl)-4-fluoro-3-phenyl-L-alaninate monohydrochloride, commonly referred to as a derivative of bis(2-chloroethyl)amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Formula : C29H38Cl3FN4O4
- Molecular Weight : 632 g/mol
- CAS Number : 35849-47-9
The compound is believed to exert its biological effects primarily through its interaction with cellular mechanisms involved in apoptosis and cell cycle regulation. The bis(2-chloroethyl)amine moiety is known for its alkylating properties, which can lead to DNA damage and subsequent cytotoxicity in rapidly dividing cells, making it a candidate for cancer treatment.
Antitumor Activity
- Mechanisms : The alkylating agents, such as those derived from bis(2-chloroethyl)amine, act by forming covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription processes.
- Case Studies :
- A study demonstrated that compounds with similar structures showed potent activity against various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis via the mitochondrial pathway .
- Another research highlighted the efficacy of related compounds in overcoming drug resistance in cancer therapies by enhancing the uptake of chemotherapeutic agents into tumor cells .
Antimicrobial Activity
Recent studies have suggested that derivatives of this compound may exhibit antimicrobial properties. For instance, some synthesized derivatives showed activity against Gram-positive bacteria and fungi .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | DNA cross-linking |
Research Findings
- Synthesis and Testing : Various synthetic routes have been explored to enhance the efficacy and selectivity of this compound. Modifications at the amino acid side chains have been shown to influence biological activity significantly.
- Pharmacokinetics : Studies on pharmacokinetics indicate that modifications can lead to improved solubility and bioavailability, which are critical for therapeutic applications .
Q & A
Basic Question
- Elemental analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values.
- Spectroscopic consistency : Compare ¹H/¹³C NMR shifts (δ ± 0.05 ppm) and FT-IR carbonyl stretches (1700–1750 cm⁻¹).
- Chromatographic retention : Ensure HPLC retention time variability <1% across batches .
How to design experiments assessing its mechanism of action in enzymatic inhibition?
Advanced Question
- Kinetic assays : Use stopped-flow spectrophotometry to measure IC₅₀ against purified enzymes (e.g., topoisomerase II).
- Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots with varying substrate concentrations.
- Cross-linking validation : Employ gel electrophoresis to detect DNA-protein adducts post-treatment.
What strategies mitigate toxicity artifacts in cell-based assays?
Advanced Question
- Control experiments : Include a non-alkylating analog to distinguish general cytotoxicity from target-specific effects.
- Dose-response normalization : Use Hill equation modeling to account for non-linear kinetics.
- Metabolic profiling : Apply LC-HRMS to identify off-target metabolite interactions .
How to resolve discrepancies in pharmacokinetic data across animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
